molecular formula C6H6F3N3O B1421617 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 1245771-97-4

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B1421617
CAS No.: 1245771-97-4
M. Wt: 193.13 g/mol
InChI Key: RGXJDXSOGHNPHB-UHFFFAOYSA-N
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Description

Basic Chemical Identity and Nomenclature

This compound is a five-membered nitrogen-containing heterocyclic compound with the molecular formula C₆H₆F₃N₃O and a molecular weight of 193.13 g/mol. The compound is assigned the Chemical Abstracts Service registry number 1245771-97-4 and carries the MDL number MFCD18262328. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also known by the alternative name 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide.

The structural formula can be represented by the Simplified Molecular Input Line Entry System notation as CN1C(=CC(=N1)C(F)(F)F)C(=O)N, which describes the connectivity of atoms within the molecule. The International Chemical Identifier key RGXJDXSOGHNPHB-UHFFFAOYSA-N provides a unique digital signature for this compound in chemical databases. The molecule exists as a powder at room temperature and maintains stability under standard storage conditions.

The compound's architecture consists of a pyrazole ring core substituted at the 1-position with a methyl group, at the 3-position with a trifluoromethyl group, and at the 5-position with a carboxamide functional group. This specific substitution pattern imparts unique electronic and steric properties that influence both its chemical reactivity and biological activity. The trifluoromethyl group contributes significant electronegativity and lipophilicity, while the carboxamide moiety provides hydrogen bonding capacity and potential for further chemical modification.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₆F₃N₃O
Molecular Weight 193.13 g/mol
Chemical Abstracts Service Number 1245771-97-4
MDL Number MFCD18262328
Physical Appearance Powder
Storage Temperature Room Temperature
SMILES Notation CN1C(=CC(=N1)C(F)(F)F)C(=O)N

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry and the incorporation of trifluoromethyl groups into heterocyclic frameworks. Pyrazole derivatives have been recognized for their extensive biological activities since the early 20th century, with compounds such as antipyrine and phenylbutazone establishing the therapeutic potential of this heterocyclic system. The systematic exploration of pyrazole carboxamides gained momentum as researchers recognized their potential as antimicrobial, antifungal, anti-tubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and neuroprotective agents.

The incorporation of trifluoromethyl groups into organic molecules became increasingly important in medicinal chemistry due to their ability to modulate biological activity, metabolic stability, and physicochemical properties. The development of practical synthetic methods for trifluoromethyl-containing pyrazoles represents a significant advancement in heterocyclic chemistry, with researchers developing high-yielding procedures for the preparation of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole as key intermediates.

Patent literature indicates that synthetic methods for related compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, have been developed with particular attention to achieving high selectivity and yield. These developments have facilitated the preparation of more complex derivatives, including carboxamides, which serve as important intermediates in pharmaceutical and agricultural chemical production. The compound this compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of pyrazole carboxamides through strategic substitution patterns.

The historical development of this compound class reflects the ongoing efforts to combine the proven biological activity of pyrazole systems with the beneficial properties imparted by trifluoromethyl substitution. This synergistic approach has led to the identification of numerous bioactive compounds that serve both as therapeutic agents and as valuable synthetic intermediates for further molecular elaboration.

Significance in Medicinal and Agricultural Chemistry

This compound demonstrates significant importance across multiple domains of chemical research, particularly in medicinal and agricultural chemistry applications. In medicinal chemistry, pyrazole carboxamides have established themselves as privileged scaffolds due to their ability to interact with diverse biological targets and exhibit multiple therapeutic activities. The specific substitution pattern present in this compound contributes to its potential as both a standalone bioactive molecule and as a synthetic intermediate for more complex pharmaceutical agents.

Research has demonstrated that pyrazole carboxamide derivatives exhibit remarkable antifungal activity against various plant pathogenic fungi. Studies have shown that compounds structurally related to this compound display significant activity against Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani, with some derivatives achieving EC₅₀ values ranging from 2.24 to 84.74 μg/mL depending on the target organism. Notably, structure-activity relationship studies have revealed that the trifluoromethyl substitution significantly influences biological activity, with modifications to this group substantially affecting antifungal potency.

In pharmaceutical development, the compound serves as a valuable building block for the synthesis of factor Xa inhibitors, which represent an important class of anticoagulant agents. Research has led to the development of pyrazole-based factor Xa inhibitors with subnanomolar potency, demonstrating the therapeutic potential of this scaffold. The trifluoromethyl group contributes to the favorable pharmacokinetic properties and binding affinity observed in these compounds, while the carboxamide functionality provides opportunities for further structural optimization.

Table 2: Biological Activity Data for Related Pyrazole Carboxamide Derivatives

Compound Type Target Organism EC₅₀ (μg/mL) Activity Classification Reference
Pyrazole Carboxamide (7ai) A. porri 2.24 Highly Active
Pyrazole Carboxamide (7ai) M. coronaria 3.21 Highly Active
Pyrazole Carboxamide (7ai) R. solani 0.37 Highly Active
Pyrazole Carboxamide (7bc) A. porri 10.10 Active
Pyrazole Carboxamide (7bg) M. coronaria 7.93 Active

The agricultural chemistry applications of this compound extend beyond direct biological activity to include its role as an intermediate in herbicide synthesis. The related compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol serves as a key intermediate in the production of pyroxasulfone, a commercially important herbicide. This connection highlights the broader significance of trifluoromethyl-substituted pyrazoles in crop protection chemistry and suggests potential applications for the carboxamide derivative in similar contexts.

The compound's significance is further enhanced by its utility in combinatorial chemistry approaches, where libraries of pyrazole carboxamides have been prepared for biological screening. Research has demonstrated the preparation of extensive libraries containing hundreds of related compounds, facilitating the identification of lead compounds with desired biological properties. The systematic variation of substituents around the pyrazole core, including modifications to the carboxamide moiety, has proven to be a productive strategy for drug discovery and agrochemical development.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-12-3(5(10)13)2-4(11-12)6(7,8)9/h2H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXJDXSOGHNPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

a. Starting Material Preparation

The synthesis begins with the formation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 2), which is a key intermediate. This is achieved via a reaction involving ethyl 3,3,3-trifluoro-2-oxo-butanoate with hydrazine hydrate under reflux conditions. The process yields the pyrazole ester with high selectivity and purity, as described in the patent literature.

b. Functionalization at the N-1 Position

The introduction of the methyl group at N-1 is accomplished through a methylation reaction using methyl iodide (CH3I) in the presence of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydrazine nitrogen is deprotonated and then alkylated, affording ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 3).

c. Hydrolysis to Pyrazole Acid

The ester (compound 3) is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF) to produce the corresponding carboxylic acid (compound 4). This step is typically performed under reflux conditions, ensuring complete conversion.

Conversion to Acid Chloride

The pyrazole acid (compound 4) is then reacted with thionyl chloride (SOCl2) to generate the reactive acid chloride (compound 5). This transformation is conducted under reflux with an inert atmosphere, often with catalytic amounts of a tertiary amine such as pyridine to facilitate the reaction and scavenge HCl byproducts.

Amidation to Form the Carboxamide

a. Selection of Amines

The acid chloride (compound 5) is then reacted with substituted pyridylamines to introduce the pyridinyl moiety. The choice of substituents on the pyridine ring (e.g., 2-, 3-, or 4-positions) influences the biological activity and is selected based on desired properties.

b. Amidation Reaction Conditions

The amidation is performed in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), with the pyridylamine added dropwise at low temperature (0°C) to control the exothermic reaction. The mixture is then stirred at room temperature until completion, monitored by TLC.

c. Purification

The resulting crude product is purified via column chromatography, typically on silica gel, to afford the target compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .

Data Summary Table

Step Reagents Conditions Yield Key Features
1. Pyrazole core synthesis Hydrazine hydrate, ethyl trifluoroacetoacetate Reflux, 12 h ~60% High selectivity for pyrazole formation
2. N-methylation CH3I, NaH, DMF 0°C to room temp, 20 h ~74% N-alkylation of hydrazine nitrogen
3. Hydrolysis LiOH, THF Reflux Complete Conversion to acid
4. Acid chloride formation SOCl2 Reflux Quantitative Activation for amidation
5. Amidation Pyridylamine, DCM/THF 0°C to RT Variable Formation of carboxamide

Research Findings and Optimization Notes

  • Selectivity Control: The methylation step's selectivity can be optimized by controlling temperature and stoichiometry of methyl iodide to prevent over-alkylation or side reactions.

  • Yield Enhancement: Recrystallization of intermediates from suitable solvents (e.g., ethyl acetate, petroleum ether) improves purity and overall yield.

  • Reaction Monitoring: TLC and NMR spectroscopy are essential for confirming reaction completion at each step, especially during amidation to avoid incomplete conversion.

  • Alternative Routes: Some studies suggest direct amidation of the acid using coupling reagents like EDCI or HATU as alternatives to acid chlorides, potentially simplifying the process and reducing byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include brominated pyrazoles, aldehydes, acids, and boron pinacolate derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have shown that derivatives of pyrazole compounds, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, exhibit potent antimicrobial properties against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of trifluoromethyl groups enhances the pharmacodynamic properties of these compounds, making them effective growth inhibitors with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .
  • Cancer Research :
    • This compound has been identified as a potential activator of the M2 isoform of pyruvate kinase (PKM2), which plays a crucial role in cancer metabolism. By modulating the 'Warburg effect', these pyrazole derivatives can potentially inhibit tumor growth and proliferation . The optimization of these compounds has led to the development of novel anticancer therapies targeting metabolic pathways in cancer cells.
  • Anti-inflammatory Properties :
    • Compounds similar to this compound have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

  • Pesticide Development :
    • The compound has been evaluated for its efficacy as a pesticide, particularly in formulations aimed at controlling fungal pathogens in crops. Its unique chemical structure allows for effective interaction with biological targets in pests, leading to enhanced pest control measures .
  • Herbicide Research :
    • Similar pyrazole derivatives have been investigated for their herbicidal properties, demonstrating effectiveness against various weed species while being less toxic to crops, thus offering a safer alternative for agricultural practices .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of trifluoromethyl groups into polymer matrices has been explored to enhance thermal stability and chemical resistance. This can lead to the development of advanced materials suitable for various industrial applications .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated potent activity against MRSA with MIC values < 0.25 µg/mL .
PKM2 Activation ResearchCancer ResearchIdentified as a potential anticancer agent by modulating cancer cell metabolism .
Pesticide Efficacy TrialsAgricultural ScienceEffective against fungal pathogens with minimal environmental impact .
Polymer Stability EnhancementsMaterials ScienceImproved thermal stability and resistance in polymer formulations .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Pyrazole Carboxamides

Piperidinylsulfonyl Derivatives

Modifications to the sulfonamide-linked phenyl group significantly influence antiviral activity. For example:

  • Compound 2a (N-(4-((2-(hydroxymethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) exhibits potent anti-MV activity. Its hydroxymethyl-piperidinyl substituent improves solubility and target engagement .

Key Structural Feature : The piperidinyl/morpholinyl group enhances binding to MV RdRp through hydrogen bonding and steric complementarity .

Pyrrolidinylsulfonyl Derivatives
  • N-[4-(Pyrrolidinylsulfonyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide demonstrates broad-spectrum inhibition against circulating MV genotypes. Secondary assays confirm its efficacy in reducing viral titers .
Substituted Phenyl Derivatives
  • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (CAS: 1001518-78-0) shows distinct activity, likely due to the electron-withdrawing chloro group enhancing electrophilic interactions .

Factor Xa Inhibitors

  • Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide) incorporates an aminobenzisoxazole P(1) ligand and a dimethylaminomethylimidazole P(4) group. This structural optimization improves selectivity for factor Xa over trypsin (200-fold) and oral bioavailability (>50% in preclinical models) .

Comparison : Unlike MV inhibitors, razaxaban’s potency relies on π-π stacking and ionic interactions with factor Xa’s S4 pocket.

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a trifluoromethyl group and a carboxamide functional group, which contribute to its biological properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity, making it a valuable pharmacophore in drug design .

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • MDA-MB-231 (breast cancer) : IC50 values range from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM.

These compounds have been shown to induce apoptosis and inhibit microtubule assembly, suggesting their potential as microtubule-destabilizing agents .

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2312.43 - 7.84Microtubule destabilization, apoptosis
HepG24.98 - 14.65Induction of apoptosis

The mechanism by which this compound exerts its anticancer effects involves the disruption of microtubule dynamics, which is critical for cell division. The compound has been shown to enhance caspase-3 activity, a key enzyme in the apoptosis pathway, indicating its role in promoting programmed cell death in cancer cells .

Antimicrobial Properties

Some studies suggest that pyrazole derivatives possess antimicrobial activity. The structural features of this compound may contribute to this activity by interfering with bacterial cell wall synthesis or function .

Enzyme Inhibition

Research has also indicated that this compound can act as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in metabolic pathways that are often upregulated in cancer cells. Inhibition of LDH can lead to reduced lactate production and altered glycolytic metabolism in tumor cells, further supporting its anticancer potential .

Study on Anticancer Activity

In a study evaluating the growth inhibition effects on MDA-MB-231 cells, compounds similar to this compound were found to cause significant morphological changes and increased apoptosis rates at concentrations as low as 1 μM . This highlights the compound's potential as a therapeutic agent in breast cancer treatment.

Study on LDH Inhibition

Another investigation focused on the inhibition of LDH by pyrazole-based compounds demonstrated low nanomolar inhibition levels, suggesting that these compounds could effectively target metabolic pathways in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols. For example, a related trifluoromethylpyrazole derivative was prepared by reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by methylation using formaldehyde under alkaline conditions . Alternative routes involve condensation of pyrazole precursors with carboxamide groups, as seen in the synthesis of ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives . Key considerations include controlling reaction temperatures (e.g., 60–80°C for trifluoromethylation) and using inert atmospheres to avoid side reactions.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : High-resolution techniques are essential:

  • Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, as demonstrated for structurally similar pyrazole-carboxamide derivatives (mean C–C bond deviation: 0.003 Å) .
  • NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, 19F^{19}F) identifies functional groups and purity. For example, 1H^1H NMR of ethyl pyrazole carboxylates shows distinct peaks for methyl groups (δ 1.18–1.21 ppm) and aromatic protons (δ 7.77–7.80 ppm) .
  • HPLC (≥98% purity) ensures analytical-grade quality .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Stability varies with substituents. Trifluoromethylpyrazole derivatives are typically stored in sealed containers at 2–8°C to prevent hydrolysis of the carboxamide group . Avoid exposure to moisture, oxidizing agents, and high temperatures (>100°C), as thermal decomposition of similar compounds releases hazardous gases like nitrogen oxides .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can assess interactions with target proteins. For instance, pyrazole oxime esters were docked into enzyme active sites (e.g., acetylcholinesterase) to evaluate binding affinities and guide structural optimization . Density Functional Theory (DFT) calculations further predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies address contradictory data in pharmacological studies of pyrazole-carboxamides?

  • Methodological Answer : Contradictions in bioactivity data (e.g., varying IC50_{50} values) may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
  • Metabolite profiling (LC-MS) to rule out degradation products .
  • Dose-response curve standardization (e.g., Hill slopes >1.5 indicate cooperative binding) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodological Answer : Systematic substitution of the pyrazole core is critical. For example:

  • Trifluoromethyl position : Moving the CF3_3 group from C3 to C5 (as in 5-(trifluoromethyl) analogs) alters steric interactions with hydrophobic enzyme pockets .
  • Carboxamide modifications : Replacing the methyl group with bulkier substituents (e.g., 2,2,2-trifluoro-1-methylethyl) enhances metabolic stability but may reduce solubility .
  • Electrophilic substituents : Adding chloro or methoxy groups improves binding to targets like kinase domains .

Q. What are the challenges in assessing environmental impacts of trifluoromethylpyrazole derivatives?

  • Methodological Answer : Limited ecotoxicity data (e.g., LC50_{50} for aquatic organisms) complicate risk assessments . Researchers should:

  • Use QSAR models to predict biodegradability and bioaccumulation potential.
  • Conduct microcosm studies to evaluate soil mobility and microbial degradation rates .

Methodological Tables

Table 1 : Key Analytical Parameters for Pyrazole-Carboxamide Derivatives

TechniqueParametersExample Data from Evidence
X-ray DiffractionC–C bond length accuracy±0.003 Å
19F^{19}F NMRChemical shift range (CF3_3)δ -60 to -65 ppm
HPLC PurityRetention time, peak symmetry≥98%

Table 2 : Synthetic Yield Optimization Strategies

FactorImpact on YieldEvidence Reference
Reaction TemperatureHigher temps (80°C) favor trifluoromethylation
Solvent PolarityPolar aprotic solvents (DMF) improve reactivity

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
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1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

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